molecular formula C21H15BrFN3O3S B10921437 N-(4-bromo-2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-bromo-2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B10921437
M. Wt: 488.3 g/mol
InChI Key: PZMGHCNVVMNLHS-UHFFFAOYSA-N
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Description

“N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE” is a complex organic compound that features a quinazolinone core, a furylmethyl group, and a bromo-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furylmethyl Group: This step may involve the use of furfural or its derivatives in a condensation reaction.

    Attachment of the Bromo-Fluorophenyl Moiety: This can be done via a halogenation reaction, where bromine and fluorine atoms are introduced to the phenyl ring.

    Final Coupling Reaction: The final step involves coupling the quinazolinone derivative with the bromo-fluorophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furylmethyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the bromo-fluorophenyl moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), fluorinating agents like Selectfluor.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE: can be compared with other quinazolinone derivatives, such as:

Uniqueness

The uniqueness of “N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE” lies in its specific substitution pattern, which may confer unique biological or chemical properties not seen in other similar compounds.

Properties

Molecular Formula

C21H15BrFN3O3S

Molecular Weight

488.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H15BrFN3O3S/c22-13-7-8-18(16(23)10-13)24-19(27)12-30-21-25-17-6-2-1-5-15(17)20(28)26(21)11-14-4-3-9-29-14/h1-10H,11-12H2,(H,24,27)

InChI Key

PZMGHCNVVMNLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F)CC4=CC=CO4

Origin of Product

United States

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